(5,6-dimethyl-1H-benzimidazol-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole ring substituted with dimethyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting intermediate is then further reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, thereby inhibiting cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and parasitic organisms .
Comparison with Similar Compounds
Similar Compounds
- (5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)(4-METHOXYPHENYL)METHANONE
- (5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)(4-HYDROXYPHENYL)METHANONE
- (5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)(4-CHLOROPHENYL)METHANONE
Uniqueness
(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of both dimethyl and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16N2O2/c1-11-8-15-16(9-12(11)2)19(10-18-15)17(20)13-4-6-14(21-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
SPVOYSDQARUZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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